molecular formula C9H17NO3 B12528885 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one CAS No. 817574-45-1

5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one

Cat. No.: B12528885
CAS No.: 817574-45-1
M. Wt: 187.24 g/mol
InChI Key: VKJNPECQOJPMAI-UHFFFAOYSA-N
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Description

5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one is a synthetic organic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyethyl group, and a methyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with ethyl alcohol and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with 1-hydroxyethyl group to yield the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors has been reported to improve the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2(5H)-furanone
  • 5-Ethoxy-2(5H)-furanone
  • 5-Acetoxy-2(5H)-furanone

Uniqueness

Compared to similar compounds, 5-Ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

817574-45-1

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

5-ethoxy-5-(1-hydroxyethyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C9H17NO3/c1-4-13-9(7(2)11)6-5-8(12)10(9)3/h7,11H,4-6H2,1-3H3

InChI Key

VKJNPECQOJPMAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(=O)N1C)C(C)O

Origin of Product

United States

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